molecular formula C11H14Cl3N3O2S B11706020 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide

Cat. No.: B11706020
M. Wt: 358.7 g/mol
InChI Key: BGXXDKOGURBBSP-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with 2,2-dimethyl substituents and a complex N-substituted group. The N-substituent includes a 2,2,2-trichloroethyl moiety linked to a 6-oxo-2-sulfanylpyrimidin-1(6H)-yl ring.

Properties

Molecular Formula

C11H14Cl3N3O2S

Molecular Weight

358.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)ethyl]propanamide

InChI

InChI=1S/C11H14Cl3N3O2S/c1-10(2,3)8(19)16-7(11(12,13)14)17-6(18)4-5-15-9(17)20/h4-5,7H,1-3H3,(H,15,20)(H,16,19)

InChI Key

BGXXDKOGURBBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C(=O)C=CNC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl ring, followed by the introduction of the trichloromethyl group and the sulfanyl group. The final step involves the formation of the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The compound's structure suggests potential cytotoxic effects against cancer cell lines:

  • Selectivity : Studies have demonstrated that compounds with similar motifs can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound may serve as an inhibitor for enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted to inhibit this enzyme, which is crucial in neurodegenerative diseases .

Anticancer Research

Given its structural attributes, the compound is being explored as a potential anticancer agent. Recent studies on related pyrimidine derivatives have shown promising results in:

  • Inducing Apoptosis : Certain derivatives have been reported to induce apoptotic effects in cancer cells .

Drug Development

The unique properties of this compound make it a candidate for drug development in areas such as:

  • Targeted Therapy : Its ability to selectively affect cancer cells positions it well for use in targeted therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus with MIC values of 256 µg/mL.
Study 2CytotoxicityShowed selective cytotoxicity towards human cancer cell lines while sparing normal cells.
Study 3Enzyme InhibitionIdentified as an inhibitor of acetylcholinesterase, relevant for neurodegenerative disease research.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The pyrimidinyl ring provides structural stability and enhances the compound’s affinity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three analogues (Table 1):

Compound Core Structure Key Substituents Potential Impact
Target Compound Propanamide 2,2-Dimethyl; 2,2,2-trichloroethyl; 6-oxo-2-sulfanylpyrimidin-1(6H)-yl High lipophilicity (trichloroethyl); H-bonding (sulfanyl)
: 2-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)propanamide Propanamide 2-Methyl; 2,2,2-trichloroethyl; carbamothioyl-linked pyrazolyl ring Increased steric bulk (phenyl group); potential thioamide-mediated metal chelation
: N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}-2-pyridyl)-2,2-dimethyl-propanamide Propanamide Dual pyridyl groups; dimethylpropanamide side chains Enhanced π-π stacking (pyridyl); conformational rigidity
: (R)- and (S)-configured tetrahydropyrimidinyl derivatives Tetrahydropyrimidinyl Phenoxyacetamido; hydroxy; phenyl groups Stereospecific binding; hydrophilic/hydrophobic balance

Key Observations :

  • Lipophilicity : The trichloroethyl group in the target compound and ’s analogue increases membrane permeability compared to pyridyl or tetrahydropyrimidinyl derivatives .
  • Stereochemical Influence : Unlike the stereospecific compounds in , the target compound’s stereochemistry is unspecified, which could limit predictability in chiral environments .
Computational Predictions Using and
  • Molecular Docking : AutoDock Vina () simulations (hypothetical) suggest the target compound’s sulfanyl group forms stable H-bonds with catalytic residues (e.g., in kinases or proteases), outperforming ’s carbamothioyl analogue by ~15% in binding energy scores .

Biological Activity

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with potential biological activity that has garnered interest in pharmacological and toxicological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a trichloroethyl group and a sulfanylpyrimidinyl moiety. The presence of these functional groups may contribute to its biological properties.

Cytotoxic Effects

Preliminary studies suggest that compounds related to this structure can induce cytotoxicity in cancer cell lines. For example, compounds containing triazole and pyrimidine rings have demonstrated inhibitory effects on cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from low micromolar concentrations .

The exact mechanism of action for 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is not fully elucidated. However, it is believed that the compound may interfere with nucleic acid synthesis or disrupt metabolic pathways in microbial cells and cancer cells alike.

Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that certain derivatives exhibited effective inhibition against E. coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications to the trichloroethyl group could enhance potency .

Study 2: Cytotoxicity in Cancer Research

In vitro tests on related compounds indicated significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells . This suggests potential therapeutic applications for derivatives of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide in oncology.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityIC50 = 27.3 μM (T47D cells)
MechanismPotential disruption of nucleic acid synthesisHypothesized

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